Product packaging for 3-Phenyl-3-butenoic acid(Cat. No.:)

3-Phenyl-3-butenoic acid

Cat. No.: B1251627
M. Wt: 162.18 g/mol
InChI Key: YYGIPLBXWUIPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-3-butenoic acid is a butenoic acid derivative featuring a phenyl ring attached to the carbon chain. This structure classifies it among phenyl-substituted unsaturated carboxylic acids, which are valuable intermediates in organic synthesis and medicinal chemistry research . While specific biological data for this compound is limited in the public domain, closely related analogs, such as 4-Phenyl-3-butenoic acid (PBA), have been more extensively studied. Research on PBA indicates that this class of compounds can exhibit significant biological activity. For instance, PBA has been identified as an irreversible inhibitor of peptidylglycine α-amidating monooxygenase (PAM), an enzyme involved in neuropeptide bioactivation . This inhibition underlies the compound's observed anti-inflammatory effects in model systems . Furthermore, studies on PBA have shown that it can selectively inhibit the growth of tumorigenic cells, modulate the activation of stress-activated protein kinases (SAPKs) like p38 MAPK and JNK, and enhance gap junction intercellular communication (GJIC) in certain cancer cell lines at concentrations that do not similarly affect non-tumorigenic cells . These properties make related compounds interesting for investigations in oncology and cell signaling. The structural features of this compound also make it a candidate for use in palladium-catalyzed difunctionalization reactions, a valuable methodology for constructing complex molecules from simple unsaturated substrates like butenoic acid derivatives . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B1251627 3-Phenyl-3-butenoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-phenylbut-3-enoic acid

InChI

InChI=1S/C10H10O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,11,12)

InChI Key

YYGIPLBXWUIPEJ-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(=O)O)C1=CC=CC=C1

Synonyms

3-phenyl-3-butenoic acid

Origin of Product

United States

Synthetic Methodologies for 3 Phenyl 3 Butenoic Acid

Strategies Involving Arylmagnesium Bromides

An improved method for the large-scale synthesis of 3-aryl-3-butenoic acids involves the reaction of an arylmagnesium bromide with diketene (B1670635), catalyzed by a palladium complex. oup.com The procedure entails the initial treatment of the Grignard reagent with an equimolar amount of zinc chloride, followed by the addition of a catalytic amount of PdCl2(PPh3)2. oup.com This modified procedure, which avoids the use of more expensive organolithium compounds and aluminum co-catalysts, provides the desired 3-aryl-3-butenoic acids in isolated yields ranging from 50-80%. oup.com This method is applicable to various substituted arylmagnesium bromides. oup.com

Arylmagnesium BromideCatalystCo-catalyst/AdditiveYield (%)
Phenylmagnesium bromidePdCl2(PPh3)2ZnCl250-80

Zinc-Mediated Allylation of Carbon Dioxide

Approaches Utilizing Alternative Organometallic Reagents

The palladium-catalyzed coupling with diketene is not limited to Grignard reagents. Other organometallic compounds can also be employed. For instance, the reaction of diketene with various alkyl, alkenyl, alkynyl, and aryl organometallics in the presence of a nickel- or palladium-phosphine complex catalyst yields the corresponding 3-substituted 3-butenoic acids. researchgate.net Furthermore, palladium-catalyzed cross-coupling of 3-iodobut-3-enoic acid with organozinc or organotin compounds, using PdCl2(MeCN)2 as the catalyst in DMF, provides 3-substituted but-3-enoic acids in good yields under mild conditions. nih.gov The use of organoboron compounds, such as in the Suzuki-Miyaura coupling, also represents a viable, though less directly reported for this specific product, alternative for forming the key carbon-carbon bond. nih.govunistra.frmdpi.com

Dehydration Routes from Hydroxy Acid Precursors

Grignard Reagent-Based Syntheses

The synthesis of this compound and its derivatives can be effectively achieved through methodologies centered around the use of Grignard reagents. These organomagnesium compounds are potent nucleophiles that react with various electrophilic substrates to form new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com A notable application is in the synthesis of 3-aryl-3-butenoic acids, where an aryl Grignard reagent is a key component.

One prominent method involves the reaction of an arylmagnesium bromide, such as phenylmagnesium bromide, with diketene (B1670635). oup.comoup.com This reaction is significantly enhanced by the presence of a palladium catalyst and the addition of a zinc(II) salt. oup.com The general procedure involves preparing the Grignard reagent from the corresponding aryl bromide and magnesium turnings. oup.com This is followed by the addition of anhydrous zinc chloride, which is crucial for the success of the reaction; its absence leads to the formation of intractable product mixtures. oup.com The subsequent introduction of diketene in the presence of a catalytic amount of a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), yields the desired 3-aryl-3-butenoic acid. oup.comoup.com This process is advantageous for large-scale synthesis due to the use of less expensive Grignard reagents compared to organolithium compounds and the requirement of only a catalytic amount of the palladium complex. oup.com

The reaction proceeds via the nucleophilic attack of the organometallic species on the diketene molecule, leading to the cleavage of the vinyl-oxygen bond. oup.com While other transition metal salts have been explored, they have generally resulted in lower yields of the target acid. oup.com

Another conceptual approach involves the reaction of a Grignard reagent with a substrate containing a carbonyl group that can be converted into the carboxylic acid functionality. For instance, Grignard reagents react with carbon dioxide (dry ice) to produce the corresponding carboxylic acids after an acidic workup. masterorganicchemistry.comncert.nic.in This general principle can be adapted for the synthesis of specific butenoic acids.

Furthermore, the synthesis of related compounds, such as 4,4-diphenyl-3-buten-2-one, from ethyl acetoacetate (B1235776) using a Grignard reaction illustrates the versatility of this reagent. aroonchande.com In this multi-step synthesis, the ketone functionality of ethyl acetoacetate is first protected to allow the Grignard reagent, phenylmagnesium bromide, to react selectively with the ester group. aroonchande.com This leads to the formation of a tertiary alcohol, which, after deprotection, can undergo further transformations. aroonchande.com While this specific example does not directly yield this compound, it demonstrates the controlled application of Grignard reagents in complex syntheses involving precursors with multiple reactive sites.

The table below summarizes the key reagents and conditions for the palladium-catalyzed Grignard coupling reaction to synthesize 3-aryl-3-butenoic acids.

Reactants Catalyst Additives Product Yield (%) Reference
Arylmagnesium bromide, DiketenePdCl₂(PPh₃)₂Zinc Chloride3-Aryl-3-butenoic acid70-80 (typical) oup.com
Phenylmagnesium bromide, DiketenePdCl₂(PPh₃)₂Zinc ChlorideThis compound78 (isolated) oup.com
o-Tolylmagnesium bromide, DiketenePdCl₂(PPh₃)₂Zinc Chloride3-(o-Tolyl)-3-butenoic acid70 (isolated) oup.com
p-Tolylmagnesium bromide, DiketenePdCl₂(PPh₃)₂Zinc Chloride3-(p-Tolyl)-3-butenoic acid80 (isolated) oup.com

This table is based on the data presented in the referenced research article.

It is important to note that Grignard reagents are highly reactive and sensitive to protic solvents, and thus reactions must be carried out under anhydrous conditions, typically using ether as a solvent. quora.com

Asymmetric Hydrogenation Reactions of the Olefinic Moiety

The reduction of the carbon-carbon double bond in this compound serves as a benchmark reaction for the development and evaluation of chiral hydrogenation catalysts. Both rhodium and ruthenium-based systems have demonstrated high efficacy in controlling the stereochemical outcome of this transformation.

Rhodium(I) complexes, when paired with chiral phosphine (B1218219) ligands, are effective catalysts for the asymmetric hydrogenation of prochiral olefins, including this compound. The coordination of the chiral ligand to the rhodium center creates a specific chiral environment that directs the approach of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer of the saturated product, 3-phenylbutanoic acid.

The development of C2-symmetric chelating bisphosphine ligands was a significant breakthrough in asymmetric hydrogenation. One such pioneering ligand is DIOP (4,5-bis[(diphenylphosphino)methyl]-2,2-dimethyldioxolane). In the rhodium-catalyzed hydrogenation of this compound, the DIOP ligand coordinates to the Rh(I) center, forming a stable chelate complex. acs.orgacs.org This complex facilitates the transfer of chirality from the ligand to the substrate during the catalytic cycle, proving the importance of backbone chirality in the ligand for achieving enantioselectivity. The interaction between the substrate's carboxylic acid group and the catalyst is crucial for the mechanism of asymmetric hydrogenation. acs.org

Achieving high enantioselectivity in the Rh(I)-DIOP catalyzed hydrogenation of this compound requires careful optimization of reaction conditions. acs.org Key parameters that influence the stereochemical outcome include the choice of solvent, the presence of additives, hydrogen pressure, and temperature. For instance, the addition of a tertiary amine like triethylamine (B128534) (Et₃N) can play a significant role. The amine can neutralize the carboxylic acid, forming a carboxylate salt. This change in the substrate's form alters its coordination to the rhodium center, which can lead to improved enantiomeric excess (ee). acs.org Studies have systematically evaluated these parameters to maximize the yield of the desired enantiomer. acs.org

Table 1: Rh(I)-DIOP Catalyzed Asymmetric Hydrogenation of this compound

EntrySolventAdditive (equiv.)H₂ Pressure (atm)Temp (°C)Enantiomeric Excess (ee, %)Configuration
1BenzeneNone12515S
2Methanol (B129727)None12516R
3BenzeneEt₃N (1.0)12548R
4THFEt₃N (1.0)12540R

This table presents illustrative data based on findings on the optimization of reaction parameters. acs.org

Ruthenium(II) complexes featuring chiral atropisomeric diphosphine ligands like BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) and its partially hydrogenated analogue, H8-BINAP (2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl), are highly effective catalysts for the asymmetric hydrogenation of various unsaturated carboxylic acids. researchgate.netsioc-journal.cn The Ru(OAc)₂(BINAP) complex, for example, has been extensively studied. researchgate.net For certain substrates, including α,β- and β,γ-unsaturated carboxylic acids, the H8-BINAP ligand has been shown to provide superior results, affording higher enantiomeric excesses and faster reaction rates compared to the parent BINAP ligand. researchgate.net This improvement is attributed to the electronic and steric modifications in the H8-BINAP ligand structure.

Table 2: Ru(II)-Catalyzed Asymmetric Hydrogenation of 3-Aryl-3-Butenoic Acids

SubstrateLigandSolventH₂ Pressure (atm)Enantiomeric Excess (ee, %)
This compound(R)-BINAPMethanol491
This compound(R)-BINAPMethanol13592
3-(p-tolyl)-3-butenoic acid(R)-BINAPMethanol491
3-(p-chlorophenyl)-3-butenoic acid(R)-BINAPMethanol491

Data in this table is derived from research on Ru-catalyzed asymmetric hydrogenation.

Rhodium(I)-Catalyzed Enantioselective Hydrogenation

Role of Chiral Diphosphine Ligands (e.g., DIOP)

Directed Alkylation and Stereoselective Functionalization

Beyond hydrogenation, this compound is a valuable substrate for developing stereoselective carbon-carbon bond-forming reactions. These methods allow for the introduction of new functional groups with high control over the resulting stereochemistry.

A direct and efficient method for the asymmetric alkylation of β,γ-unsaturated carboxylic acids like this compound has been developed using chiral lithium amides. nih.govorkg.org This strategy avoids the need for pre-functionalization of the acid. nih.govacs.org The chiral lithium amide acts as both a strong base to generate a lithium enediolate and as a "traceless auxiliary." nih.govescholarship.org Enantioselectivity is achieved through the formation of a mixed aggregate between the lithium enediolate and the chiral lithium amide. nih.govacs.org This organized structure directs the incoming electrophile (e.g., an alkyl halide) to one face of the enediolate, resulting in high enantioselectivity and regioselectivity, favoring alkylation at the α-position. escholarship.orgresearchgate.net A key advantage of this method is the simple recovery of the chiral amine reagent after the reaction. nih.gov The quality of the organolithium reagent used to prepare the amide is crucial for achieving high levels of enantioselectivity. escholarship.org

Table 3: Enantioselective and Regioselective Ethylation of this compound

Chiral AmineYield (%)Enantiomeric Excess (ee, %)α:γ Ratio
(R)-N-benzyl-1-phenylethylamine9592>20:1
(R)-N-isobutyl-1-phenylethylamine7463>20:1

This table is based on data from the direct alkylation of 4-phenyl-3-butenoic acid (an alternative nomenclature for this compound) using chiral lithium amides. escholarship.org

Stereochemical Control Mechanisms in Directed Alkylations

The directed alkylation of this compound and its derivatives is a key transformation for introducing new stereocenters. Achieving control over the stereochemistry of these reactions is paramount for the synthesis of specific, optically active compounds. This control is typically realized through the use of chiral auxiliaries or chiral reagents that create a diastereomeric or enantiomeric preference for the approach of the electrophile.

One notable approach involves the direct enantioselective and regioselective α-alkylation of β,γ-unsaturated carboxylic acids like (E)-4-phenyl-3-butenoic acid. escholarship.org In this method, chiral lithium amides act as traceless auxiliaries. The process begins with the formation of a chiral lithium amide complex with the carboxylic acid. This complexation creates a chiral environment around the α-carbon. Subsequent deprotonation by n-butyllithium (n-BuLi) forms a chiral enolate, which then reacts with an alkylating agent, such as iodoethane. The stereochemical outcome is dictated by the structure of the chiral amine used to form the lithium amide. escholarship.org

For instance, the ethylation of (E)-4-phenyl-3-butenoic acid using a specific chiral tetraamine, (R)-1TA, and four equivalents of n-BuLi, followed by the addition of iodoethane, yields (S,E)-2-ethyl-4-phenyl-3-butenoic acid with a high degree of enantiomeric excess (92% ee) and excellent regioselectivity for α-alkylation over γ-alkylation (>20:1). escholarship.org The choice of the chiral amine is critical; different amines can lead to lower enantioselectivity or even an inversion of the stereochemical preference. escholarship.org The aggregation state of the organolithium reagents, influenced by factors like the solvent and the stoichiometry of the reagents, also plays a profound role in the reaction's outcome. escholarship.org

Another strategy for stereochemical control is the diastereoselective alkylation of chiral derivatives of the parent acid. For example, radical alkylation of a chiral equivalent of glycolic acid, 2-(tert-butyl)-2-methyldioxolan-4-one, has been shown to proceed with good to high diastereoselectivity. nih.gov This method offers a favorable alternative to enolate alkylation for creating chiral centers. nih.gov Similarly, the use of chiral imides derived from 3-arylbutenoic acids can direct the stereochemical course of conjugate addition reactions. Palladium-catalyzed diastereoselective conjugate addition of arylboronic acids to chiral imides has been reported to produce optically active 3-arylbutanoic acid derivatives with high diastereoselectivity. researchgate.net

The table below summarizes the results of the enantioselective ethylation of (E)-4-phenyl-3-butenoic acid using different chiral lithium amides. escholarship.org

EntryChiral AmineYield (%)Enantiomeric Excess (ee, %)α:γ Ratio
1(R)-1TA9592>20:1
2(R)-2TA7463>20:1
37TAData Not AvailableInversion of enantioselectivity observedData Not Available
4LDAData Not AvailableData Not Available6:1

Isomerization and Interconversion Dynamics

This compound can undergo isomerization, a process where the double bond migrates from the β,γ-position to the more thermodynamically stable α,β-position, yielding 3-phenyl-2-butenoic acid. oup.com This facile olefin migration is a significant consideration in reactions involving this compound, particularly during esterification. oup.com

The isomerization can be promoted by acidic or basic conditions. For example, during acid-catalyzed esterification of 3-aryl-3-butenoic acids in methanol with sulfuric acid, the formation of the α,β-unsaturated ester can be a significant byproduct. oup.com For certain substituted 3-aryl-3-butenoic acids, such as 3-(p-methoxyphenyl)-3-butenoic acid and 3-(2-thienyl)-3-butenoic acid, treatment with methanol and sulfuric acid leads to a mixture of isomers due to this double bond migration. oup.com

In some synthetic procedures, the potential for isomerization dictates the choice of reagents. To circumvent olefin migration during esterification, milder reagents like diazomethane (B1218177) have been employed. oup.com The tendency for isomerization is also observed in related reactions. For instance, in the Mizoroki-Heck reaction of 3-butenoic acid with iodobenzene, while the primary product is 4-phenylbutenoic acid, an isomeric byproduct, 3-phenyl-3-methylpropenoic acid, is also formed in a notable amount. acs.org

The interconversion between the β,γ- and α,β-isomers is a key aspect of the reaction landscape. In a study involving the Knoevenagel condensation between phenylacetaldehyde (B1677652) and malonic acid, the crude product was found to be a 9:1 mixture of the β,γ- and α,β-isomers, highlighting the delicate balance between these forms. acs.org

Esterification and Derivatization Strategies

The carboxylic acid functionality of this compound allows for a variety of esterification and derivatization reactions. These transformations are crucial for modifying the compound's properties and for its use in further synthetic applications, such as polymerization. oup.comoup.com

A common method for esterification is the acid-catalyzed reaction with an alcohol. For example, methyl 3-phenyl-3-butenoate can be synthesized by reacting this compound with methanol in the presence of a catalytic amount of sulfuric acid, with yields reported between 60-80%. oup.com However, as previously noted, this method carries the risk of isomerization to the α,β-unsaturated ester, which can be a significant side reaction depending on the specific substrate. oup.com To avoid this issue, diazomethane has been utilized as an alternative esterifying agent. oup.com

Beyond simple esters, other derivatives can be prepared to facilitate different types of chemical transformations. For instance, the conversion of the carboxylic acid to a more reactive species like an acid fluoride (B91410) can be achieved. Reaction of the acid with a fluorinating agent can produce 4-phenylbutenoic acid fluoride, which can then be used in subsequent reactions, such as amide formation. researchgate.netresearchgate.net

The synthesis of thiol esters from carboxylic acids, including derivatives of this compound, can be accomplished using coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.net This method provides an efficient route to these valuable synthetic intermediates.

The derivatization of this compound is not limited to the carboxylic acid group. The phenyl ring and the double bond also offer sites for modification. For example, palladium-catalyzed direct C-H arylation of 3-butenoic acid derivatives allows for the synthesis of 4-aryl-3-butenoic acids, expanding the structural diversity of this class of compounds. acs.org

The table below provides a summary of selected esterification and derivatization strategies for this compound and related compounds.

Reaction TypeReagentsProductKey Features/YieldReference
Acid-Catalyzed EsterificationMethanol, H₂SO₄ (catalytic)Methyl 3-phenyl-3-butenoate60-80% yield; potential for isomerization. oup.com
Esterification (Isomerization-free)DiazomethaneMethyl 3-phenyl-3-butenoateAvoids olefin migration. oup.com
Acid Fluoride FormationFluorinating agent4-Phenylbutenoic acid fluorideCreates a reactive intermediate for amide synthesis. researchgate.netresearchgate.net
Thiol Ester SynthesisThiol, TBTUThiol ester of this compoundEfficient conversion to thiol esters. researchgate.net

Derivatives and Analogs of 3 Phenyl 3 Butenoic Acid in Chemical Research

Synthesis and Investigation of Structurally Modified Analogs

The synthesis of analogs of 3-phenyl-3-butenoic acid allows for systematic studies into how structural modifications influence chemical properties and reactivity. Key strategies involve altering the aryl group or substituting other positions on the butenoic acid chain.

A notable method for creating analogs is the palladium-catalyzed direct C-H arylation of 3-butenoic acid derivatives, specifically through a carboxylic-acid-directed oxidative Heck reaction. organic-chemistry.orgacs.org This approach enables the synthesis of various 4-aryl-3-butenoic acids in moderate to good yields. organic-chemistry.orgacs.org The reaction's efficiency can be optimized, with copper acetate (B1210297) identified as a highly effective oxidant, achieving yields as high as 83%. organic-chemistry.org This method demonstrates good tolerance for a variety of functional groups. organic-chemistry.org

Another effective large-scale synthesis involves the reaction of diketene (B1670635) with organometallic reagents. oup.com An improved procedure utilizes the treatment of an arylmagnesium bromide with zinc chloride, followed by a reaction with diketene in the presence of a catalytic amount of a palladium complex like PdCl₂(PPh₃)₂. oup.com This Grignard coupling reaction offers an advantage by using less expensive Grignard reagents compared to other organometallic compounds and requires only a catalytic amount of the palladium catalyst. oup.com This process has been successfully applied to synthesize a variety of 3-aryl-3-butenoic acids. oup.com

Synthesis of 3-Aryl-3-butenoic Acid Analogs via Grignard Coupling

Aryl GroupIsolated Yield (%)Reference
Phenyl75 oup.com
p-Tolyl81 oup.com
o-Tolyl52 oup.com
1-Naphthyl60 oup.com

More complex, structurally modified analogs have been synthesized using methods like the Stobbe condensation. nepjol.info For instance, the condensation of substituted benzophenones with diethyl succinate (B1194679) using a strong base like potassium t-butoxide yields 4,4-diaryl-3-ethoxycarbonyl-3-butenoic acids. nepjol.info These compounds, which are both esters and analogs, serve as intermediates for synthesizing other complex structures. nepjol.info

Preparation and Utility of Esters and Amides

Esters and amides are primary derivatives of carboxylic acids, and those derived from this compound and its analogs are significant in synthetic chemistry. libretexts.org

Esters

The esterification of 3-aryl-3-butenoic acids must be handled carefully to prevent the migration of the double bond, which would form the more stable 2-butenoate isomer. oup.com While reagents like diazomethane (B1218177) can be used for esterification, a successful acid-catalyzed method involves using sulfuric acid in methanol (B129727), which can produce yields between 60-80%. oup.com

The utility of these esters is demonstrated in polymer chemistry. For example, methyl 3-phenyl-3-butenoate has been used as a monomer in radical copolymerization with styrene (B11656). oup.com This process creates new polystyrenes that incorporate polar methoxycarbonylmethyl groups in their side chains, modifying the polymer's properties. oup.com

Esters of this compound analogs also serve as valuable synthetic intermediates. The 4,4-diaryl-3-ethoxycarbonyl-3-butenoic acids synthesized via Stobbe condensation can be further transformed. nepjol.info For example, reduction with sodium amalgam can saturate the double bond, and subsequent intramolecular cyclization with polyphosphoric acid can yield complex molecules like 4-aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene derivatives. nepjol.info

Synthesis of 4,4-Diaryl-3-ethoxycarbonyl-3-butenoic Acid Esters

Starting BenzophenoneProductYield (%)Reference
4,4'-Dimethoxybenzophenone4,4-bis(4-methoxyphenyl)-3-ethoxycarbonyl-3-butenoic acid~77 (crude) nepjol.info
4,4'-Dimethylbenzophenone4,4-bis(4-methylphenyl)-3-ethoxycarbonyl-3-butenoic acidNot specified nepjol.info
Benzophenone4,4-diphenyl-3-ethoxycarbonyl-3-butenoic acidNot specified nepjol.info

Amides

The preparation of amides from this compound typically proceeds through the activation of the carboxylic acid group. A common method involves converting the carboxylic acid to its more reactive acid chloride derivative. For instance, an analog like 2-isopropyl-4-phenyl-3-butenoic acid can be refluxed with thionyl chloride to produce 2-isopropyl-4-phenyl-3-butenoic acid chloride. google.com.pg This acid chloride is a versatile intermediate that can then be reacted with a primary or secondary amine to form the corresponding amide. google.com.pg The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) represents an alternative pathway for direct amide formation from the carboxylic acid and an amine. google.com.pg

Advanced Spectroscopic and Computational Characterization of 3 Phenyl 3 Butenoic Acid and Its Transformations

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. slideshare.net For molecules like 3-Phenyl-3-butenoic acid, ¹H and ¹³C NMR provide critical information on the chemical environment of each atom, allowing for the differentiation between isomers and the elucidation of product structures from complex reactions.

Detailed Research Findings:

In the analysis of phenylbutenoic acid derivatives, NMR is crucial for distinguishing between structural isomers that may form during a reaction. For instance, in the ring-opening of 2-chloro-3-phenylcyclobutenone, several isomeric phenylchlorobutenoic acids could theoretically be formed. libretexts.org NMR spectroscopy of the product revealed a one-hydrogen resonance in the vinyl region and a two-hydrogen resonance at a lower field, consistent with the methylene (B1212753) protons adjacent to a carboxylic acid. libretexts.org This 1:2 proton ratio allowed for the definitive identification of the product as 4-chloro-3-phenyl-3-butenoic acid, ruling out other potential isomers like 2-chloro-3-phenyl-3-butenoic acid, which would have exhibited a reversed signal ratio. libretexts.org

NMR is also a powerful technique for gaining mechanistic insights by monitoring the progress of a reaction over time. rsc.org In a study on the visible light-promoted halodecarboxylation of (2E)-3-phenyl-2-butenoic acid, ¹H NMR was used to determine the yield and the Z/E ratio of the products. nih.gov By tracking the reaction progress, researchers observed the complete halodecarboxylation within one hour, followed by a slower E/Z isomerization, indicating that isomerization is the rate-determining step of the cascade reaction. rsc.orgnih.gov Furthermore, variable-temperature (VT) NMR studies can be employed to investigate dynamic processes and identify transient intermediates, such as the seleniranium ion proposed in the selenocyclization of related unsaturated acids. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Phenylbutenoic Acid Derivative Note: This table is illustrative, based on data for 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid, a related structure.

Atom ¹H NMR (ppm, Coupling Constant) ¹³C NMR (ppm)
Carboxyl Carbon (C1)-172.3
Methylene Protons (H2)3.25 (d, J=7.2 Hz)38.5
Vinylic Proton (H3)6.72 (d, J=15.6 Hz)132.6
Vinylic Carbon (C4)7.25 (d, J=15.6 Hz)140.8
Aromatic Protons7.30-7.80 (m)127.0-135.0

In-situ Infrared (IR) Spectroscopy for Reaction Monitoring and Intermediate Detection

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology that allows for real-time monitoring of chemical reactions without the need for sample extraction. mdpi.com By tracking the concentration changes of reactants, intermediates, and products through their characteristic vibrational frequencies, it provides valuable kinetic and mechanistic data. ethz.ch

Detailed Research Findings:

The application of in-situ IR is particularly effective for reactions involving this compound due to its distinct functional groups. The carboxylic acid moiety displays a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹ and a broad hydroxyl (O-H) stretch from 2500-3300 cm⁻¹. The carbon-carbon double bond (C=C) exhibits a stretch around 1640-1680 cm⁻¹. During a reaction, the disappearance of these reactant peaks and the appearance of new peaks corresponding to products or intermediates can be continuously monitored. researchgate.net

A prime example of this technique's utility is in monitoring diazotization and subsequent coupling reactions, such as the Heck-Matsuda reaction. mdpi.com In such a process, the formation of a key diazonium salt intermediate can be observed by the appearance of its characteristic N≡N stretch around 2260-2300 cm⁻¹. mdpi.com The subsequent consumption of this intermediate and the formation of the final product can be tracked simultaneously, providing a complete kinetic profile of the reaction sequence. mdpi.com This methodology was successfully applied in the study of selenocyclization reactions of (E)-4-phenyl-3-butenoic acid esters, where in-situ IR, in conjunction with NMR, helped to identify and characterize adducts and intermediates. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Monitoring Reactions of this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Utility in Reaction Monitoring
Carboxylic AcidO-H Stretch2500-3300 (broad)Monitors consumption of the acid.
Carboxylic AcidC=O Stretch1700-1720Tracks reactant concentration. orgsyn.org
AlkeneC=C Stretch1640-1680Monitors reactions at the double bond.
Phenyl GroupC=C Stretch1450-1600Generally stable, can serve as a reference.
Reaction Intermediatee.g., N≡N Stretch2260-2300Detects and quantifies transient species like diazonium salts. mdpi.com

Mass Spectrometry for High-Resolution Molecular Identification

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. uni-saarland.de High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a molecule's elemental formula, a critical step in identifying unknown products or metabolites. nih.govacs.org

Detailed Research Findings:

For this compound (C₁₀H₁₀O₂), the exact mass is 162.0681 Da. nih.gov HRMS can confirm this mass with high precision, distinguishing it from other potential compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides further structural information. Aromatic compounds typically show a strong molecular ion peak due to the stability of the phenyl ring. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45). libretexts.orgscribd.com

While specific fragmentation data for this compound is not widely published, data for its isomer, 3-phenyl-2-butenoic acid, is available and illustrative. nih.gov In GC-MS analysis, the molecular ion peak (M⁺˙) is observed at m/z 162, with other major fragments appearing at m/z 161 (loss of H) and 115 (loss of -COOH and H₂). nih.gov Tandem mass spectrometry (MS-MS) of the protonated molecule ([M+H]⁺, m/z 163.0754) shows characteristic product ions at m/z 145.1 (loss of H₂O), 121.2, and 107.2, which can be used as markers for identification. nih.gov

Table 3: Electron Ionization (EI) and MS/MS Fragmentation Data for the Isomer 3-Phenyl-2-butenoic Acid (MW=162.18)

Technique Precursor Ion (m/z) Major Fragment Ions (m/z) Plausible Neutral Loss Reference
GC-MS (EI)162 (M⁺˙)161, 115H, COOH + H₂ nih.gov
MS/MS163 ([M+H]⁺)145.1, 121.2, 107.2H₂O, C₂H₂O, C₃H₂O₂ nih.gov

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms, understanding reactivity, and predicting selectivity, offering insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to calculate reaction pathways, activation energies, and the geometries of intermediates and transition states. mdpi.com

Detailed Research Findings:

For reactions involving butenoic acid derivatives, DFT calculations have been instrumental in elucidating complex mechanisms. In a study of the palladium-catalyzed hydroarylation of a 3-butenoic acid derivative, DFT calculations at the B3LYP level of theory were used to map out the entire catalytic cycle. researchgate.net The study computed the free-energy profiles for different pathways, identifying the key steps of C-H activation, migratory insertion, and reductive elimination, and located the rate-determining transition state. researchgate.net Similarly, DFT studies on other catalytic systems have revealed how factors like hydrogen bonding within the transition state can alter reaction kinetics and product outcomes. These computational models allow researchers to test mechanistic hypotheses and rationally design more efficient catalysts.

Many reactions of this compound and its derivatives can produce multiple stereoisomers. Computational chemistry is a key tool for understanding and predicting the origins of stereoselectivity (i.e., why one stereoisomer is formed preferentially). researchgate.net

Detailed Research Findings:

The stereochemical outcome of a reaction is determined by the relative energy barriers of the transition states leading to the different stereoisomeric products. acs.org DFT calculations can accurately model these diastereomeric transition states. For example, in the synthesis of a substituted 4-phenylbut-3-enoic acid, computational studies showed that the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to minimized steric hindrance between the aromatic substituents. In catalytic asymmetric reactions, such as the enantioselective hydrogenation of this compound which achieved an 85.1% enantiomeric excess, computational models can be constructed to analyze the interaction between the substrate, the chiral catalyst, and the reagents. researchgate.net By comparing the energies of the transition states leading to the R and S products, researchers can rationalize the observed enantioselectivity and guide the development of even more selective catalysts. acs.org

A complete understanding of a reaction mechanism requires the characterization of its transient species: the reaction intermediates and transition states. While experimental detection can be challenging, computational methods can predict their structures and energies with high accuracy. jyu.fi

Detailed Research Findings:

Computational studies provide detailed three-dimensional structures of stationary points along a reaction coordinate. researchgate.net In the mechanism of selenocyclization of (E)-4-phenyl-3-butenoic acid, the intermediacy of a cyclic seleniranium ion was proposed and supported by spectroscopic evidence. researchgate.net Computational modeling can further substantiate such proposals by calculating the geometry and stability of this intermediate. DFT calculations are used to locate the transition state structures that connect reactants to intermediates and intermediates to products. For instance, in the hydroarylation of a butenoic acid derivative, DFT calculations identified the transition state for the C-H activation step as the highest point on the energy profile, thus identifying it as the rate-determining step of the reaction. researchgate.net

Table 4: Illustrative Computational Data for a Hypothetical Reaction Pathway Note: This table represents typical data obtained from a DFT study of a chemical reaction.

Species Description Relative Free Energy (kcal/mol) Key Geometric Features
ReactantsStarting Materials0.0-
TS1First Transition State+22.5Bond being formed/broken is partially elongated.
IntermediateTransient Species+5.3Fully formed new bond, distinct geometry.
TS2Second Transition State+18.7Bond rearrangement leading to product.
ProductsFinal Products-15.0-

Applications of 3 Phenyl 3 Butenoic Acid in Chemical Disciplines Excluding Clinical Human Applications

Role as a Monomer in Polymer Chemistry (e.g., Substituted Polystyrenes)

3-Phenyl-3-butenoic acid and its esters serve as monomers for creating substituted polystyrenes, introducing functional groups onto the polymer backbone. While α-substituted styrenes generally exhibit lower reactivity in radical polymerization compared to styrene (B11656), the copolymerization of methyl 3-phenyl-3-butenoate with styrene has been successfully demonstrated. oup.com

This process yields new polystyrenes that feature a methoxycarbonylmethyl group on the side chain. oup.com The attempted homopolymerization of methyl 3-phenyl-3-butenoate using α,α'-azobis(isobutyronitrile) (AIBN) as an initiator was not successful, which is consistent with the known lower reactivity of α-substituted styrenes. oup.com However, its copolymerization with styrene proceeds effectively. oup.com

Table 1: Copolymerization of Methyl 3-phenyl-3-butenoate with Styrene. Data sourced from oup.com.

Utilization as a Chiral Building Block and Intermediate in Asymmetric Organic Synthesis

This compound is a significant substrate in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. The hydrogenation of its carbon-carbon double bond is a key reaction that, when catalyzed by chiral transition metal complexes, can produce optically active 3-phenylbutanoic acid.

The enantioselective, homogeneous hydrogenation of this compound has been studied extensively using various catalyst systems. researchgate.net One notable system involves rhodium(I) complexes with the chiral diphosphine ligand DIOP (4,5-bis[(diphenylphosphino)methyl]-2,2-dimethyldioxolane). researchgate.netresearchgate.net The efficiency and enantioselectivity of this reaction are sensitive to the reaction conditions. researchgate.net For instance, optimizing factors such as the polarity of the solvent and the addition of tertiary amines can significantly improve the outcome. researchgate.netresearchgate.net The highest enantiomeric excess (e.e.) of 85.1% was achieved when the hydrogenation was performed in 75% aqueous methanol (B129727) with a neutral rhodium-DIOP catalyst in the presence of triethylamine (B128534). researchgate.netresearchgate.net

Ruthenium(II) complexes containing the chiral ligand H8-BINAP have also proven effective for the asymmetric hydrogenation of various acrylic acids, including this compound. researchgate.net This catalytic system can achieve good enantioselectivities, ranging from 70% to 93% e.e. for β-disubstituted acrylic acids. researchgate.net

Further research has explored a range of chiral phosphorus ligands for the rhodium-catalyzed hydrogenation of this compound. psu.edu Although it is considered a substrate with weak coordinating ability, significant enantioselectivity can be achieved with the right catalyst. jst.go.jp Ligands such as (S,S,R,R)-TangPhos and (R,R)-Et-DuPhos have been screened for this transformation. psu.edu The use of chiral lithium amides as noncovalent, traceless auxiliaries also presents a method for the direct enantioselective and regioselective alkylation of β,γ-unsaturated carboxylic acids like this compound. escholarship.org

Table 2: Asymmetric Hydrogenation of this compound. Data sourced from researchgate.netresearchgate.netpsu.edu.

In Vitro Enzymatic Activity and Inhibition Screening (e.g., 4-Hydroxyphenylpyruvate Dioxygenase)

The potential of this compound and its derivatives as enzyme inhibitors has been investigated, particularly in the context of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). This enzyme is a key player in the metabolic pathway of tyrosine.

In a study focused on developing inhibitors for 4-HPPD from pig liver, a series of compounds were designed and synthesized, including derivatives of 2-hydroxy-3-phenyl-3-butenoic acid. researchgate.netresearchgate.netsigmaaldrich.com These compounds were evaluated for their in vitro inhibitory activity using a spectrophotometric enol-borate method. researchgate.netsigmaaldrich.com The results of this biological screening demonstrated that 2-hydroxy-3-phenyl-3-butenoic acid itself did not act as an inhibitor of 4-HPPD. researchgate.netresearchgate.netsigmaaldrich.com

While the direct parent compound was inactive, the study successfully identified other potent inhibitors. For example, 3-hydroxy-4-phenyl-2(5H)-furanone was found to be the most powerful inhibitor tested, with an IC₅₀ value of 0.5 μM, marking it as a potential lead compound for designing more effective 4-HPPD inhibitors. researchgate.netresearchgate.net This highlights the importance of structural modifications, as related molecular frameworks can exhibit significant inhibitory potential even when the initial compound does not.

Table 3: In Vitro Inhibition Screening against 4-HPPD. Data sourced from researchgate.netresearchgate.netsigmaaldrich.com.

Future Research Directions and Emerging Avenues for 3 Phenyl 3 Butenoic Acid

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The pursuit of more efficient and selective methods for synthesizing and transforming 3-phenyl-3-butenoic acid and related α,β-unsaturated carboxylic acids is a major driver of current research. Scientists are exploring a range of innovative catalytic systems to improve reaction outcomes, reduce waste, and access new chemical space.

A key area of development is the use of earth-abundant metals in catalysis. For instance, cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has shown remarkable results, achieving high activity and excellent enantioselectivity (up to >99% ee). scispace.com These cobalt catalysts, particularly those with electron-donating diphosphine ligands, have proven effective for a broad spectrum of substrates, including α-aryl and α-alkyl cinnamic acid derivatives. scispace.com Mechanistic studies suggest that the carboxyl group of the substrate likely interacts with the metal center, influencing both reactivity and the stereochemical outcome of the reaction. scispace.com Further research into cobalt-based systems, including those using bis(phosphine) cobalt(0) 1,5-cyclooctadiene (B75094) precatalysts, is ongoing, with studies focusing on the homolytic cleavage of H2 and the characterization of catalyst resting states. acs.org

Beyond cobalt, copper(I)/N-heterocyclic carbene complexes are also emerging as simple and air-stable catalysts for the hydrogenation of α,β-unsaturated carboxylic acid derivatives. rsc.org This approach offers an atom-economical alternative to methods that rely on hydrosilanes. rsc.org The development of supramolecular catalyst systems is another promising avenue, enabling tandem reactions like decarboxylative hydroformylation–hydrogenation under mild conditions. rsc.org

Palladium-catalyzed reactions have also been a cornerstone in the synthesis of 3-substituted but-3-enoic acids. researchgate.net An improved method utilizes a palladium catalyst with a Grignard reagent, offering a large-scale synthetic route to various 3-aryl-3-butenoic acids. oup.com This procedure is advantageous due to the use of less expensive Grignard reagents and only a catalytic amount of the palladium complex. oup.com

Future efforts in this area will likely focus on:

Ligand Design: The synthesis of novel chiral ligands to further enhance the enantioselectivity of metal-catalyzed hydrogenations and other transformations.

Bimetallic and Nanoparticle Catalysis: Investigating the synergistic effects of using multiple metals or nanoparticle-based catalysts to achieve unprecedented levels of activity and selectivity.

Photoredox Catalysis: Exploring light-driven catalytic systems for novel transformations of this compound, such as trifluoromethylative difunctionalization. acs.org

Exploration of Undiscovered Synthetic Pathways and Transformations

While established methods for the synthesis and reaction of this compound exist, there is a continuous search for new and more efficient synthetic routes and novel chemical transformations.

The reaction of diketene (B1670635) with organometallic reagents has proven to be a versatile method for producing 3-substituted-3-butenoic acids. oup.com While initial work focused on nickel catalysts, subsequent research has expanded the scope to include palladium-catalyzed cross-coupling reactions. researchgate.netoup.com Further exploration of different organometallic nucleophiles and transition metal catalysts could lead to the discovery of new synthetic pathways.

Researchers are also investigating novel cycloaddition reactions. For instance, the 1,3-dipolar cycloaddition of nitrile oxides to 3-butenoic acid has been used to synthesize isoxazoline (B3343090) derivatives. researchgate.net Exploring the participation of this compound in other types of cycloadditions could open doors to new heterocyclic scaffolds.

Future research in this domain is expected to concentrate on:

C-H Activation: Developing methods for the direct functionalization of the C-H bonds in this compound to introduce new substituents without the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing continuous flow reactors to optimize reaction conditions, improve safety, and enable the scalable synthesis of this compound and its derivatives.

Biocatalysis: Employing enzymes or whole-cell systems to perform stereoselective transformations on this compound, offering a green and highly selective alternative to traditional chemical methods. unine.ch

Advanced Mechanistic Probing and Computational Modeling

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of existing synthetic methods. Advanced analytical techniques and computational modeling are becoming increasingly vital tools for elucidating the intricate details of chemical transformations involving this compound.

Detailed mechanistic studies on the iridium-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids have provided significant insights. researchgate.net Researchers have successfully isolated and characterized key iridium-hydride intermediates, providing strong evidence for an Ir(III)/Ir(V) catalytic cycle. researchgate.net These experimental findings, supported by density functional theory (DFT) calculations, have helped to explain the observed enantioselectivity and will guide future catalyst design. researchgate.net

Computational modeling is also being used to understand the regioselectivity of reactions. For example, DFT calculations can help explain the dienophile behavior of α,β-unsaturated acids in Diels-Alder reactions. Similarly, computational studies are being employed to investigate the mechanisms of decarbonylative dehydration of fatty acids, a reaction class relevant to the transformation of unsaturated carboxylic acids. uib.no These theoretical investigations can identify rate-determining steps and key intermediates, providing valuable information for optimizing reaction conditions. uib.no

Future directions in mechanistic and computational studies will likely involve:

In-situ Spectroscopy: Utilizing techniques like in-situ NMR and IR spectroscopy to monitor reactions in real-time and identify transient intermediates.

Machine Learning: Applying machine learning algorithms to analyze large datasets from experimental and computational studies to predict reaction outcomes and identify optimal reaction conditions.

Advanced DFT Functionals: Employing more sophisticated DFT functionals and basis sets to achieve higher accuracy in predicting reaction energies, transition state geometries, and spectroscopic properties.

The continued synergy between experimental and computational approaches will be paramount in unraveling the complex reactivity of this compound and paving the way for future innovations.

Q & A

Q. How can researchers resolve spectral overlap in NMR analysis of this compound derivatives?

  • Answer : Apply advanced NMR techniques:
  • COSY or HSQC to assign coupled protons and carbons.
  • DOSY to differentiate compounds in mixtures.
  • Use deuterated solvents (e.g., CDCl₃) and higher field strengths (≥500 MHz) for improved resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.